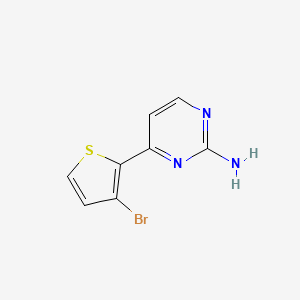

4-(3-Bromo-2-thienyl)-2-pyrimidinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group containing a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromo-2-thiophene.

Formation of Pyrimidine Derivative: The brominated thiophene is then reacted with a suitable pyrimidine precursor under conditions that facilitate the formation of the desired pyrimidinamine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-2-thienyl)-2-pyrimidinamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thienyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-2-thienyl)-2-pyrimidinamine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Materials Science: The compound is used in the synthesis of organic semiconductors and conductive polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Thienyl)-2-pyrimidinamine: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-(3-Chloro-2-thienyl)-2-pyrimidinamine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

Uniqueness

4-(3-Bromo-2-thienyl)-2-pyrimidinamine is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various applications.

Biologische Aktivität

4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a compound characterized by a unique structural framework that includes a bromothiophene moiety and a pyrimidinamine structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Structural Features

The molecular formula of this compound is C₈H₆BrN₃S, indicating the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms. The compound's structure suggests potential interactions with various biological targets due to the presence of heterocyclic rings.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Evidence suggests that thienopyrimidine derivatives can inhibit cancer cell proliferation.

- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways.

- Antimicrobial Effects : Similar structures have shown promise against various microbial strains.

Anticancer Activity

Several studies have investigated the cytotoxic effects of thienopyrimidine derivatives against cancer cell lines. For instance:

- In vitro studies demonstrated that thienopyrimidines exhibit selective toxicity towards human breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compound in these studies exhibited an IC50 value of 13.42 μg/mL against MCF-7 cells .

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxicity of several thienopyrimidine derivatives, including this compound. The results are summarized in Table 1.

| Compound Name | Cell Line | IC50 (μg/mL) | Remarks |

|---|---|---|---|

| This compound | MCF-7 | TBD | Under investigation |

| Thienopyrimidine 3 | MCF-7 | 13.42 | Most potent in study |

| Thienopyrimidine 4 | MDA-MB-231 | 28.89 | Moderate activity |

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyrimidine derivatives has also been explored. Compounds with similar structures have been shown to inhibit key inflammatory mediators such as TNF-α and IL-6 through the modulation of NF-κB and MAPK signaling pathways .

The proposed mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to reduced inflammation in vivo. For example, one study demonstrated that a related compound significantly reduced paw edema in rat models, comparable to established anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

Thienopyrimidine derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of both pyrimidine and thiophene rings enhances their interaction with microbial targets.

Comparative Study

A comparative study highlighted the antimicrobial efficacy of related compounds:

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Thienopyrimidine A | S. aureus | TBD |

| Thienopyrimidine B | Pseudomonas aeruginosa | TBD |

Eigenschaften

IUPAC Name |

4-(3-bromothiophen-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDYKJLLDIMPHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=CS2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377160 |

Source

|

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-54-9 |

Source

|

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.